1,8-dihydroxy-3-methyl-10-(1,6,9-trihydroxy-6-methyl-8-oxo-5,7-dihydroanthracen-2-yl)-10H-anthracen-9-one
Description
The compound 1,8-dihydroxy-3-methyl-10-(1,6,9-trihydroxy-6-methyl-8-oxo-5,7-dihydroanthracen-2-yl)-10H-anthracen-9-one (molecular formula: C₂₇H₃₂O₁₃, molecular weight: ~564.5 g/mol) features a complex anthracenone core substituted with hydroxyl, methyl, and a glycosidic moiety. Key structural attributes include:
- Anthracenone backbone: A 10H-anthracen-9-one system with 1,8-dihydroxy and 3-methyl substituents.
- Substituent at position 10: A 1,6,9-trihydroxy-6-methyl-8-oxo-5,7-dihydroanthracen-2-yl group, which introduces additional hydroxyls, a methyl group, and a ketone.
- Glycosylation: The substituent includes oxan-2-yl (sugar) groups, as indicated by SMILES and InChI data . This glycosylation enhances polarity and water solubility compared to non-glycosylated analogues.
Properties
CAS No. |
56709-26-3 |
|---|---|
Molecular Formula |
C30H24O7 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
1,8-dihydroxy-3-methyl-10-(1,6,9-trihydroxy-6-methyl-8-oxo-5,7-dihydroanthracen-2-yl)-10H-anthracen-9-one |
InChI |
InChI=1S/C30H24O7/c1-13-8-18-24(16-4-3-5-19(31)25(16)29(36)26(18)20(32)9-13)17-7-6-14-10-15-11-30(2,37)12-21(33)22(15)28(35)23(14)27(17)34/h3-10,24,31-32,34-35,37H,11-12H2,1-2H3 |
InChI Key |
CRFFDOCRZLJJLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4=C(C5=C(C6=C(CC(CC6=O)(C)O)C=C5C=C4)O)O)C=CC=C3O |
Origin of Product |
United States |
Biological Activity
1,8-Dihydroxy-3-methyl-10-(1,6,9-trihydroxy-6-methyl-8-oxo-5,7-dihydroanthracen-2-yl)-10H-anthracen-9-one, a member of the anthraquinone family, exhibits significant biological activity due to its complex structure characterized by multiple hydroxyl groups and an anthracene backbone. This article delves into its biological properties, including its anticancer potential, mechanisms of action, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 418.39 g/mol. Its unique arrangement of functional groups contributes to its diverse biological activities.
Structural Features
| Feature | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.39 g/mol |
| Functional Groups | Multiple hydroxyl (-OH) groups |
| Core Structure | Anthracene backbone |
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. A study highlighted its potential as a radiosensitizer in nasopharyngeal carcinoma cells (CNE 1), enhancing sensitivity to ionizing radiation without cytotoxic effects at certain concentrations .
The compound's mechanism involves inducing oncosis—a form of programmed cell death characterized by cellular swelling and vacuolization. Key findings from the study include:
- Radiosensitization : A 1.46-fold increase in radiosensitivity was observed when combined with radiation.
- Gene Expression : Upregulation of oncosis-related genes such as ATP synthase F0 subunit 6 was noted.
- Intracellular Changes : Increased intracellular calcium levels and reduced ATP levels were significant indicators of its mechanism .
Comparative Analysis with Similar Compounds
The biological activities of structurally similar compounds can provide insights into the unique properties of this compound. Notable comparisons include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Emodin | 518–82–1 | Anticancer and laxative properties |
| Dantron | 117–51–5 | Antibacterial activity; used as a laxative |
| Aloe Emodin | 481–72–1 | Anti-inflammatory and anticancer activities |
The structural complexity of this compound may offer enhanced therapeutic potential compared to simpler analogs due to the specific arrangement of hydroxyl groups .
Study on Anticancer Activity
A significant study evaluated the cytotoxic effects of methanolic extracts from Streptomyces sp. against various cancer cell lines. The results indicated that extracts exhibited high anticancer activity against MCF-7 cells with an EC50 range from 65.79 μg/mL to 262.40 μg/mL . This underscores the potential role of natural compounds in cancer therapy.
Clinical Implications
The implications of these findings suggest that compounds like this compound could be explored further for their therapeutic applications in oncology.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Findings:
Structural Complexity: The target compound’s glycosylation and dihydroanthracene substituent distinguish it from simpler anthracenones/anthraquinones. Derivatives like 1,8-dihydroxy-3-methylanthracene-9,10-dione lack the extended conjugated system and sugar moieties, reducing their molecular weight and polarity .
Physicochemical Properties: Solubility: Glycosylation in the target compound increases water solubility compared to lipophilic derivatives (e.g., 4-phenylpentanoyl-substituted compound) . Collision Cross-Section (CCS): The target’s CCS of 228.3 Ų ([M+H]+) reflects its larger size and branched structure, critical for mass spectrometry identification .
Biological Relevance: Glycosides: The target’s sugar moieties (aloinoside B) are associated with plant-derived bioactivities, such as laxative or antimicrobial effects, whereas non-glycosylated anthraquinones (e.g., 1,8-dihydroxy-3-methylanthracene-9,10-dione) are used as dyes or simpler pharmaceuticals .
Synthetic and Analytical Considerations: Glycosylated derivatives require enzymatic or chemical glycosylation steps, increasing synthetic complexity. Non-glycosylated analogues are often synthesized via Friedel-Crafts acylations or direct substitutions . The target’s high oxygen content (13 oxygen atoms) and stereocenters (from sugars) necessitate advanced analytical techniques, such as chiral chromatography or NMR, for characterization .
Preparation Methods
Retrosynthetic Considerations and Building Blocks
- The compound can be retrosynthetically dissected into two anthracene monomers: one substituted at 1,8-dihydroxy-3-methyl-10H-anthracen-9-one and the other a 1,6,9-trihydroxy-6-methyl-8-oxo-5,7-dihydroanthracen-2-yl unit.
- Key synthetic building blocks include hydroxyanthraquinones and substituted anthrones, which are common intermediates in anthraquinone chemistry.
- Selective hydroxylation and methylation steps are required to install the polyhydroxy and methyl substituents.
Preparation of Hydroxyanthraquinone Precursors
- Hydroxyanthraquinones such as 1,4-dihydroxyanthraquinone can be synthesized from phthalic anhydride and hydroquinone under boric acid catalysis, as reported in patent CN102850193A.
- Alkylation of hydroxy groups (e.g., methylation) can be performed using alkyl halides in the presence of bases like KOH and phase transfer catalysts (e.g., tetrabutylammonium bromide) in solvents such as tetrahydrofuran (THF) and water.
- Reduction of anthraquinones to anthracenes or anthrones can be achieved using zinc in acetic acid (Zn/HAc), yielding fluorescent anthracene derivatives.
Dimerization and Coupling Methods
- The dimeric structure is often formed via oxidative coupling of anthracene derivatives.
- Recent studies have shown that anthracene-derived polyarenes can undergo serendipitous dimerization forming sp^3–sp^3 carbon-carbon bonds between α,β-unsaturated enone units, yielding stable dimers.
- These dimers are formed in high yields (89–96%) under mild conditions without rearomatization, confirmed by X-ray crystallography.
- Electron-donating substituents on aromatic side chains enhance dimer yields, while electron-withdrawing groups reduce yields.
Advanced Functionalization Techniques
- Selective oxygenation and hydroxylation can be introduced via oxidation reactions using reagents such as Davis oxaziridine, hypervalent iodine, or DMDO (dimethyldioxirane), as demonstrated in total syntheses of anthraquinone natural products.
- Spirocyclization and Michael addition-Dieckmann condensation cascades are used to build complex anthracene cores with multiple oxygen functionalities.
- Metal-catalyzed cross-coupling and direct C–H functionalization have been applied to anthraquinones to install diverse substituents, including hydroxyl, methyl, and oxo groups.
Representative Preparation Procedure (Summarized)
Research Findings and Yield Data
Summary of Preparation Methods
The preparation of 1,8-dihydroxy-3-methyl-10-(1,6,9-trihydroxy-6-methyl-8-oxo-5,7-dihydroanthracen-2-yl)-10H-anthracen-9-one involves:
- Initial synthesis of hydroxyanthraquinone precursors via condensation of phthalic anhydride and hydroquinone under boric acid catalysis.
- Subsequent alkylation of hydroxyl groups to protect or modify them.
- Reduction to anthracene derivatives to introduce fluorescence and reactivity.
- Oxidative dimerization under controlled conditions to form the key carbon-carbon bond linking two anthracene units.
- Final selective oxidation and hydroxylation steps to install the multiple hydroxy and oxo substituents in a regio- and stereoselective manner.
These methods are supported by both patent literature and recent peer-reviewed research on anthraquinone and anthracene chemistry, leveraging classical organic transformations combined with modern catalytic and oxidative techniques.
This detailed synthetic approach provides a robust framework for the preparation of this complex anthracene-based polyhydroxy compound, facilitating further research and applications in bioactive natural product synthesis and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
